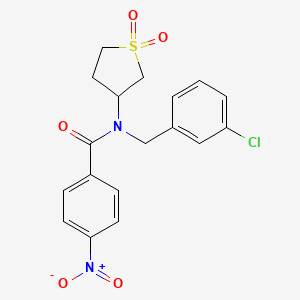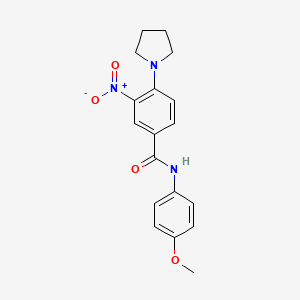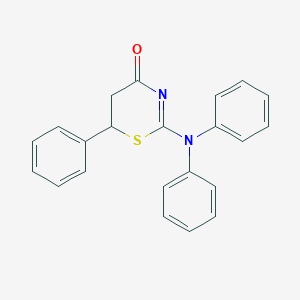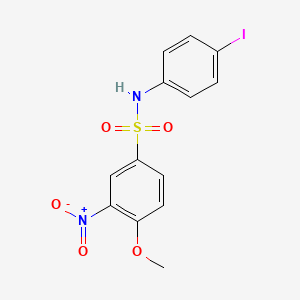![molecular formula C24H20N8O2 B4078923 5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole)](/img/structure/B4078923.png)
5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole)
Übersicht
Beschreibung
5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole), also known as DMTT, is a tetrazole-based compound that has been widely studied for its potential applications in various fields of science.
Wirkmechanismus
The exact mechanism of action of 5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole) is not yet fully understood. However, it has been suggested that 5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole) may exert its biological effects through the inhibition of certain enzymes or receptors in the body. For example, 5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole) has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Additionally, 5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole) has been found to bind to the GABA(A) receptor, a type of receptor that is involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole) has been found to exhibit a range of biochemical and physiological effects in various studies. For example, 5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole) has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. In terms of physiological effects, 5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole) has been reported to possess anxiolytic and sedative properties, as well as the ability to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole) in lab experiments is its relatively simple synthesis method, which makes it easily accessible to researchers. Additionally, 5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole) has been found to exhibit a range of biological activities, making it a potentially useful compound for various applications. However, one limitation of using 5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole) in lab experiments is its relatively low solubility in water, which may limit its utility in certain assays.
Zukünftige Richtungen
There are several potential future directions for research on 5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole). One area of interest is the development of 5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole)-based materials with specific properties, such as luminescence or magnetic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of 5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole), as well as its potential applications in the treatment of various diseases. Finally, research on the toxicity and safety of 5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole) is also needed to fully evaluate its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole) has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole) has been investigated for its potential as an antitumor agent, as well as its ability to inhibit the growth of various bacterial strains. In materials science, 5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole) has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and luminescent materials. In analytical chemistry, 5,5'-[2-(3,4-dimethoxyphenyl)-1,1-ethenediyl]bis(1-phenyl-1H-tetrazole) has been employed as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N8O2/c1-33-21-14-13-17(16-22(21)34-2)15-20(23-25-27-29-31(23)18-9-5-3-6-10-18)24-26-28-30-32(24)19-11-7-4-8-12-19/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLPAMLOISZVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C2=NN=NN2C3=CC=CC=C3)C4=NN=NN4C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[2-(3,4-Dimethoxyphenyl)-1-(1-phenyltetrazol-5-yl)ethenyl]-1-phenyltetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B4078843.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4078851.png)
![N-{1-[4-ethyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4078863.png)
![1-[(3-nitrophenyl)sulfonyl]-4-(phenylacetyl)piperazine](/img/structure/B4078883.png)
![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4078889.png)


![1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4078904.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4078905.png)


![ethyl 5-{[(4-methoxy-3-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4078925.png)

